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Compound of Interest

Compound Name: 3,4-Dichloro-2-hydroxypyridine

CAS No.: 856965-68-9

Cat. No.: B3289280

Get Quote

Executive Summary
3,4-Dichloro-2-hydroxypyridine (C

H

Cl

NO) is a critical heterocyclic scaffold in medicinal chemistry, serving as a bioisostere for phenol
and carboxylic acid moieties in drug design. Its acidity is a fundamental physicochemical
parameter that dictates its solubility, membrane permeability, and binding affinity in
physiological environments.

This guide addresses the lactam-lactim tautomerism that complicates pKa determination,

provides predicted acidity values based on quantitative structure-activity relationships (QSAR)

and structural analogs, and details a validated experimental protocol for precise measurement.
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Property Value / Description

IUPAC Name 3,4-Dichloro-1,2-dihydropyridin-2-one

Common Name 3,4-Dichloro-2-pyridone

Molecular Formula

C

H

Cl

NO

Molecular Weight 163.99 g/mol

Dominant Tautomer 2-Pyridone (Lactam) in aqueous media

Estimated pKa (NH) 8.0 – 8.8 (Predicted)

Parent pKa (2-Pyridone) 11.65 (Experimental)

Structural Chemistry & Tautomerism
Understanding the acidity of this compound requires a rigorous analysis of its tautomeric

equilibrium. 2-Hydroxypyridines exist in a dynamic equilibrium between the lactim (2-

hydroxypyridine) and lactam (2-pyridone) forms.

The Tautomeric Equilibrium
In the gas phase and non-polar solvents, the lactim (–OH) form is often favored. However, in

aqueous solution and the crystalline state, the lactam (NH/C=O) form dominates due to a high

dipole moment and solvation stabilization.

Lactim Form: Acts as a phenol-like acid (O-H deprotonation).

Lactam Form: Acts as a weak nitrogen acid (N-H deprotonation).

For 3,4-dichloro-2-hydroxypyridine, the acidity measured in water refers effectively to the

deprotonation of the N-H group of the lactam tautomer to form the resonance-stabilized anion.
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Figure 1: Tautomeric equilibrium and ionization pathway. In water, the pKa reflects the transition

from the Lactam to the Anion.

Electronic Effects & Acidity Analysis
The introduction of chlorine atoms at positions 3 and 4 significantly alters the acidity compared

to the unsubstituted parent compound.

Substituent Effects (The "Why")
The parent compound, 2-pyridone, has a pKa of 11.65. The 3,4-dichloro substitution pattern

lowers this pKa (increases acidity) through two primary mechanisms:

Inductive Effect (-I): Chlorine is highly electronegative.

C3-Chlorine: Located ortho to the carbonyl and beta to the nitrogen. It exerts a strong

electron-withdrawing effect, stabilizing the negative charge on the resulting anion.

C4-Chlorine: Located meta to the carbonyl and gamma to the nitrogen. It provides

additional stabilization through inductive withdrawal.

Resonance Effect: While halogens can be weak resonance donors, the inductive withdrawal

dominates in the pyridone ring system, particularly for the N-H acidity.

Comparative Acidity Data
While an explicit experimental value for the 3,4-isomer is rare in public databases, we can

derive a high-confidence estimate by triangulating with known analogs.
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Compound Structure
pKa
(Experimental/Pred
icted)

Shift (

pKa)

2-Pyridone (Parent) Unsubstituted 11.65 (Exp) Reference

3-Chloro-2-pyridone 3-Cl ~9.0 (Est) -2.65

3,5-Dichloro-2-

pyridone
3,5-di-Cl 8.48 (Pred) -3.17

3,4-Dichloro-2-

pyridone
3,4-di-Cl 8.0 – 8.8 (Est) ~ -3.0

Conclusion: The synergistic electron-withdrawing effects of the 3,4-dichloro pattern are

expected to lower the pKa into the 8.0 – 8.8 range. This makes the compound significantly

more acidic than the parent, allowing it to exist as an anion at physiological pH (7.4) to a minor

extent (~5-20%).

Experimental Determination Protocols
For drug development applications, relying on prediction is insufficient. The following protocols

are the industry standard for determining the precise pKa of sparingly soluble, weak acids like

3,4-dichloro-2-hydroxypyridine.

Method A: Potentiometric Titration (The Gold Standard)
This method is preferred if the compound has sufficient water solubility (>1 mM).

Reagents:

0.01 M HCl and 0.01 M NaOH (standardized).

0.15 M KCl (to maintain ionic strength).

Degassed, CO

-free water.
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Workflow:

Dissolution: Dissolve ~3-5 mg of compound in 20 mL of 0.15 M KCl. If insoluble, use Method

B (Co-solvent).

Acidification: Lower pH to ~2.5 using 0.1 M HCl to ensure full protonation.

Titration: Titrate with 0.01 M NaOH under inert gas (N

or Ar) purge.

Data Analysis: Plot pH vs. Volume of NaOH. Use the Gran Plot method or non-linear

regression (Bjerrum plot) to identify the equivalence point and

.

Method B: Spectrophotometric Determination (For Low
Solubility)
Since polychlorinated pyridones often have poor aqueous solubility, UV-Vis spectrophotometry

is robust because it requires lower concentrations (~50 µM).

Principle: The neutral (lactam) and ionized (anion) forms have distinct UV absorption spectra

(bathochromic shift upon ionization).
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Figure 2: UV-Vis Spectrophotometric pKa determination workflow.

Data Processing: Use the linearized Henderson-Hasselbalch equation:

Where

is absorbance at

of the anion. Plotting the log term vs. pH yields an intercept equal to the pKa.

Implications for Drug Design
The acidity of 3,4-dichloro-2-hydroxypyridine influences its utility as a scaffold:

Bioisosterism: The anion formed at physiological pH mimics the carboxylate of benzoic acid

but with different lipophilicity and hydrogen bond geometry.
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Binding Interactions: The N-H (donor) and C=O (acceptor) pattern is critical for binding in

kinase hinge regions. The chlorine atoms can fill hydrophobic pockets and form "halogen

bonds" with backbone carbonyls.

Solubility: The lowered pKa (closer to 7.4) implies that formulation in slightly basic buffers

(pH 8-9) will significantly enhance solubility by generating the anionic species.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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